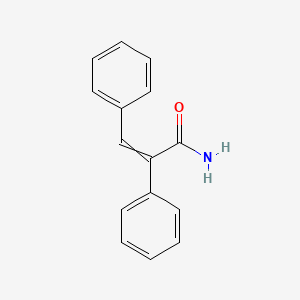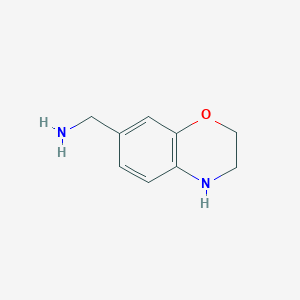
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen in the heterocyclic ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- can be synthesized through various methods. One efficient method involves the use of o-aminophenols and phenacyl bromides in the presence of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This reaction proceeds at room temperature and yields high amounts of the desired product .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- typically involves similar synthetic routes but on a larger scale. The use of recoverable ionic liquids and environmentally benign conditions is emphasized to ensure sustainability and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- involves its interaction with various molecular targets and pathways. Its heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 3,4-Dihydro-2H-1,4-benzoxazin-7-yl methanamine dihydrochloride
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is unique due to its specific substitution pattern and the presence of a methanamine group. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ylmethanamine |
InChI |
InChI=1S/C9H12N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4,6,10H2 |
InChI Key |
KDUDQJGBDKOBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
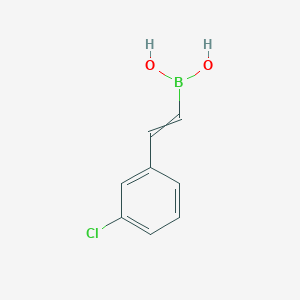

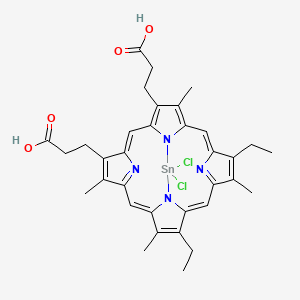

![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
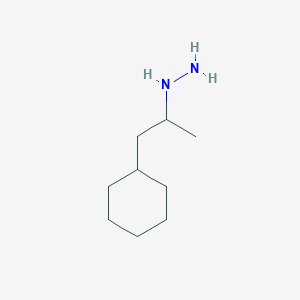
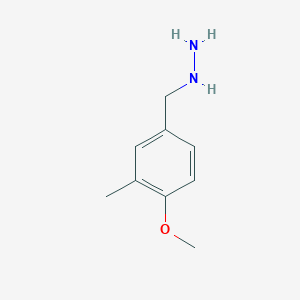

![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
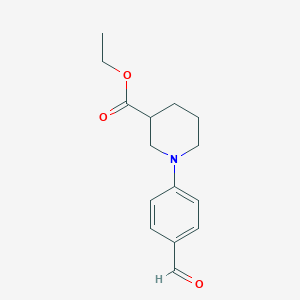
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)
